Predicted LogP Comparison
The 4-methoxy substituent modestly reduces lipophilicity relative to the 1-phenyl analog. Predicted logP for 1-(4-methoxyphenyl)-1H-imidazole-5-carboxylic acid is 1.57, compared with 1.66 for 1-phenyl-1H-imidazole-5-carboxylic acid (both computed via Chemsrc platform) .
vs 1-Phenyl analog: 1.66
Δ = –0.09 (more hydrophilic)
| Evidence Dimension | Predicted partition coefficient (logP) |
|---|---|
| Target Compound Data | 1.57 |
| Comparator Or Baseline | 1-Phenyl-1H-imidazole-5-carboxylic acid: logP = 1.66 |
| Quantified Difference | ΔlogP = –0.09 (target is slightly more hydrophilic) |
| Conditions | Computed logP values from Chemsrc database; experimental validation not reported. |
Why This Matters
Slightly higher hydrophilicity can improve aqueous solubility in assay buffers, which is critical for in vitro testing where precipitation of hydrophobic analogs confounds IC₅₀ determination.
